2-(p-Tolylthio)acetimidamide hydrochloride
CAS No.: 175277-62-0
Cat. No.: VC20894641
Molecular Formula: C9H13ClN2S
Molecular Weight: 216.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175277-62-0 |
|---|---|
| Molecular Formula | C9H13ClN2S |
| Molecular Weight | 216.73 g/mol |
| IUPAC Name | 2-(4-methylphenyl)sulfanylethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
| Standard InChI Key | HUYWHJNGDXAWFN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC(=N)N.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)SCC(=N)N.Cl |
Introduction
2-(p-Tolylthio)acetimidamide hydrochloride is a chemical compound with the molecular formula C9H13ClN2S. It is a derivative of acetimidamide, modified with a p-tolylthio group, which confers unique properties and potential applications. This compound is available for research purposes and has been studied for its biological activities.
Biological Activities
Research indicates that 2-(p-Tolylthio)acetimidamide hydrochloride may exhibit various biological activities, including antimicrobial properties. These properties make it a compound of interest for further study in pharmaceutical applications.
Availability and Synthesis
2-(p-Tolylthio)acetimidamide hydrochloride is available from several chemical suppliers, such as Alchem Pharmtech, in quantities suitable for research purposes . The synthesis of this compound typically involves the reaction of acetimidamide with p-toluenethiol in the presence of a suitable catalyst.
Safety and Handling
As with many chemical compounds, handling 2-(p-Tolylthio)acetimidamide hydrochloride requires appropriate safety precautions. It is essential to follow standard laboratory protocols and safety guidelines when working with this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume